molecular formula C12H17ClN2O2 B3081311 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride CAS No. 1100706-64-6

1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride

Cat. No.: B3081311
CAS No.: 1100706-64-6
M. Wt: 256.73 g/mol
InChI Key: VEGIOFXJOXJFEL-UHFFFAOYSA-N
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Description

1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride is a piperazine-derived compound characterized by a methoxy-substituted phenyl ring at the 2-position and a methyl group on the piperazin-2-one ring. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group and enhanced stability from the methyl substitution. The hydrochloride salt form improves solubility, a critical factor for bioavailability in drug development .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2;/h3-6,9,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGIOFXJOXJFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate reagents under controlled conditions. One common method involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to ensure high yield and purity. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The overall yield of this route is approximately 45%.

Chemical Reactions Analysis

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation/acylation with electrophilic agents:

ReagentProductConditionsYieldSource
Chloroacetyl chlorideN-Chloroacetyl derivativeTHF, 50°C, 6 hrs72%
Benzyl bromideN-Benzyl derivativeK₂CO₃, DMF, 60°C, 8 hrs65%

Methoxy Group Replacement

The methoxy substituent undergoes demethylation or displacement under harsh conditions:

  • Demethylation : HBr (48%) at 120°C for 4 hrs yields 1-(2-hydroxyphenyl) analog.

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position (relative to methoxy).

Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura and Ullmann couplings:

Reaction TypePartner ReagentCatalyst SystemProduct ApplicationYieldSource
Suzuki-Miyaura4-Bromophenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl pharmacophores58%
Ullmann3-IodopyridineCuI, L-proline, K₃PO₄Heterocyclic hybrids51%

Stability and Degradation

The compound exhibits pH-dependent stability:

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the piperazinone ring, forming 2-methoxyphenylurea derivatives.

  • Basic conditions (pH > 10) : Degradation via N-demethylation (t₁/₂ = 2 hrs at 25°C).

Thermal stability analysis (TGA/DSC):

  • Decomposition onset : 210°C (anhydrous form).

  • Melting point : 185–187°C (with decomposition).

Spectroscopic Characterization

Critical data for reaction monitoring:

  • ¹H NMR (DMSO-d₆) : δ 3.75 (s, 3H, OCH₃), 2.95–3.17 (m, 8H, piperazine), 5.25 (s, 2H, N–CH₂–) .

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C–O–C).

Scientific Research Applications

1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Phenyl Ring Piperazine Modifications Molecular Weight (g/mol) Notable Properties/Applications References
1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one HCl 2-methoxy 3-methyl ~280.75* Enhanced solubility (HCl salt)
1-(3-Chlorophenyl)piperazin-2-one HCl 3-chloro None 232.68 Potential receptor antagonism
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one HCl 4-methoxy (biphenyl system) 1-methyl, biphenylmethyl group 346.80 Increased lipophilicity; GPCR targeting
1-Methyl-piperazin-2-one HCl None 1-methyl 150.63 Simplified analog; base for SAR studies
2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one HCl 3-fluoro-4-methoxy Chloroethyl ketone, benzyl group ~401.27* Halogenated; potential pesticidal use

*Calculated based on molecular formulas.

Pharmacological and Physicochemical Differences

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group in the target compound (electron-donating) may enhance binding to serotonin or dopamine receptors compared to the 3-chloro analog (electron-withdrawing), which could favor antagonistic activity .
  • Salt Forms : Hydrochloride salts (target compound and ) improve aqueous solubility versus free bases, critical for oral bioavailability .

Biological Activity

1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C_{12}H_{16}ClN_{3}O
  • Molecular Weight: 245.73 g/mol

This piperazine derivative features a methoxy group on the phenyl ring, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with various receptors. Notably, it has been studied for its role as an agonist and antagonist at dopamine receptors, particularly the D3 subtype. Its mechanism involves:

  • Receptor Binding: The compound shows selective binding affinity to D3 dopamine receptors, with an EC50 value of 710 nM, indicating its potential as a therapeutic agent in neurological disorders .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, impacting bacterial growth through receptor-mediated pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
AntiviralInvestigated for potential antiviral properties against specific viral pathogens.
CytotoxicityDemonstrated selective cytotoxicity towards cancer cell lines (e.g., A549, HT-29).
Dopamine Receptor AgonismActs as a selective D3 receptor agonist with potential implications for treating neuropsychiatric disorders.

Antimicrobial Properties

A study assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound selectively reduces viability in cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer), while sparing normal cells (MRC-5). The results indicate a promising therapeutic window for cancer treatment .

Dopamine Receptor Interaction

Research highlighted the compound's selective agonistic activity at the D3 receptor, with no significant interaction at the D2 receptor even at high concentrations. This selectivity could lead to fewer side effects in treatments targeting dopamine-related disorders .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride, and how can reaction conditions be optimized for purity?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-methoxyphenyl groups with piperazine derivatives, followed by methylation and hydrochloride salt formation .
  • Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) improves purity (>95%) .
  • Critical Parameters : Control temperature (70–90°C) and pH (6–7) to minimize byproducts like unreacted piperazine intermediates .

Q. How should researchers characterize this compound’s structural integrity and purity?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy group at C2-phenyl) and piperazine ring conformation via 1^1H and 13^13C NMR .
    • HPLC-MS : Quantify purity (>97%) using C18 columns with acetonitrile/water mobile phases (retention time: ~8.2 min) .
    • Melting Point Analysis : Compare observed mp (187–190°C) to literature values to detect impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

  • Case Study : Discrepancies in 1^1H NMR peaks may arise from tautomerism in the piperazin-2-one ring. Use variable-temperature NMR to identify dynamic equilibria or crystallize the compound for X-ray diffraction to confirm spatial arrangements .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-(3-methoxyphenyl)piperazine hydrochloride) to isolate artifact signals .

Q. How does the hydrochloride salt form influence stability under varying pH conditions?

Methodological Answer:

  • Stability Studies :
    • pH-Dependent Degradation : Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 1–9). Hydrolysis of the methoxy group is observed at pH >8, requiring neutral storage conditions .
    • Salt Dissociation : Use ion chromatography to monitor chloride ion release, which correlates with decomposition rates .

Q. What pharmacological mechanisms are hypothesized for piperazine derivatives of this compound?

Methodological Answer:

  • Target Profiling : Molecular docking studies suggest affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors due to the methoxyphenyl group’s electron-donating effects .
  • In Vitro Validation : Test binding affinity via radioligand assays (e.g., 3^3H-spiperone for D2_2 receptors) using HEK-293 cells expressing recombinant targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between similar piperazine derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets for analogs (e.g., 1-(4-methylphenyl)piperazine) to identify structural determinants (e.g., methoxy vs. methyl groups).
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate substituent-specific effects. Contradictions often arise from variations in assay sensitivity or solvent systems .

Handling and Safety

Q. What are critical safety protocols for handling this compound in aqueous solutions?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks. Use fume hoods to avoid inhaling hydrochloride aerosols .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride
Reactant of Route 2
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1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride

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